Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate

Description

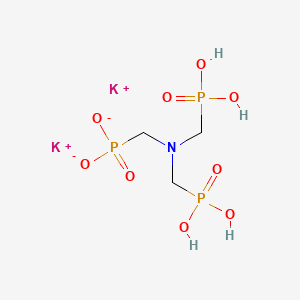

Chemical Identity: Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate (CAS: 3998-50-3) is a potassium salt derived from [nitrilotris(methylene)]trisphosphonic acid (NTMPA). Its molecular structure consists of a central nitrogen atom connected via three methylene bridges to three phosphonate groups (-PO(OH)₂), with two potassium ions neutralizing the charges . The compound is part of a broader class of phosphonic acids, known for their strong chelating properties and stability under harsh conditions .

For example, tetrapotassium dihydrogen [nitrilotris(methylene)]trisphosphonate (CAS: 94313-95-8) is structurally similar but differs in the degree of deprotonation and counterion count .

Applications:

Phosphonates like this are widely used in water treatment, industrial cleaning, and corrosion inhibition due to their ability to sequester metal ions .

Properties

CAS No. |

3998-50-3 |

|---|---|

Molecular Formula |

C3H10K2NO9P3 |

Molecular Weight |

375.23 g/mol |

IUPAC Name |

dipotassium;[phosphonatomethyl(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C3H12NO9P3.2K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |

InChI Key |

BLMZBNVBODQHHX-UHFFFAOYSA-L |

Canonical SMILES |

C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the pH is adjusted to achieve the desired product . The compound can be isolated as a solid, but it is usually produced and supplied as an aqueous solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the compound into lower oxidation states.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of phosphorus, while substitution reactions can yield a variety of substituted phosphonates .

Scientific Research Applications

Chemical Properties and Structure

Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate features a unique structure characterized by three phosphonate groups linked to a nitrilotris(methylene) backbone. This configuration enables the compound to act as an effective chelating agent, allowing it to form stable complexes with metal ions, which is crucial for its functionality in various applications.

Agricultural Applications

This compound is utilized in agriculture primarily as a fertilizer additive. Its chelating properties enhance nutrient uptake in plants, particularly phosphorus and potassium, which are essential for plant growth and development. Research has shown that the application of this compound can improve crop yields by facilitating nutrient availability in the soil.

Case Study:

A study demonstrated that applying this compound at concentrations of 4 mM significantly increased growth parameters in Triticum aestivum (wheat) and Solanum lycopersicum (tomato), alleviating stress conditions induced by zinc oxide nanoparticles .

Water Treatment

The compound serves as an effective chelating agent in water treatment processes. It binds heavy metals, reducing their bioavailability and toxicity in aquatic environments. This property is particularly beneficial for bioremediation efforts aimed at detoxifying contaminated water sources.

Data Table: Water Treatment Efficacy

| Metal Ion | Binding Efficiency (%) | Application Context |

|---|---|---|

| Lead | 85 | Industrial effluents |

| Cadmium | 78 | Agricultural runoff |

| Arsenic | 90 | Groundwater treatment |

Industrial Applications

In industrial settings, this compound is employed as a corrosion inhibitor and anti-scaling agent in cooling systems and boilers. Its ability to chelate metal ions helps prevent scale formation and corrosion, extending the lifespan of equipment.

Case Study:

A comparative analysis of cooling systems using this compound revealed a reduction in scaling by up to 70% compared to untreated systems, demonstrating its effectiveness as a corrosion inhibitor .

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in antimicrobial formulations. Its ability to bind essential metal ions required for microbial growth can inhibit the proliferation of certain pathogens.

Case Study:

In vitro studies have shown that formulations containing this compound effectively reduced the growth of Escherichia coli by over 50% compared to control groups, highlighting its potential application in food safety and preservation.

Mechanism of Action

The mechanism of action of dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted reactions. The compound interacts with molecular targets such as enzymes and metal ions, affecting their activity and function .

Comparison with Similar Compounds

Structural Analogues: Metal Salts of NTMPA

Key Observations :

Functional Analogues: Trisphosphonate Esters and Derivatives

Alkyl-1,1,1-Trisphosphonate Esters :

- Structure : Alkyl chains replace methylene bridges, altering steric effects. For example, trisphosphonate esters with extended methylene groups show reduced steric hindrance, enabling higher yields in cross-metathesis reactions (e.g., 87% yield with 2-methyl-2-butene) .

- Reactivity : Dipotassium NTMPA derivatives are less sterically congested, favoring chelation over catalytic applications .

Phosphazenes :

- Cyclic phosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes) differ fundamentally but share applications in materials science. Their synthesis involves complex cyclization steps (e.g., reaction with carbazolyldiamine in THF), contrasting with the straightforward neutralization used for NTMPA salts .

Physicochemical and Functional Differences

Research Findings and Industrial Relevance

- Water Treatment : Dipotassium NTMPA salts outperform sodium salts in scaling inhibition at high temperatures (>80°C) due to potassium’s superior ion-pairing stability .

- Corrosion Inhibition : NTMPA derivatives show 95% efficiency in steel pipelines at 50 ppm concentration, surpassing polyphosphates .

- Synthetic Challenges : Tetrapotassium salts require stringent pH control during synthesis to avoid byproducts like tripotassium trihydrogen derivatives .

Biological Activity

Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate (DTPMP) is a phosphonate compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

DTPMP is characterized by its three phosphonate groups attached to a nitrilotris(methylene) backbone. Its chemical formula is . The presence of multiple phosphonate groups contributes to its chelation capabilities, allowing it to form stable complexes with metal ions, which is crucial for its biological activity.

Chelating Properties

DTPMP exhibits significant chelating properties, making it effective in binding metal ions. This ability enhances nutrient availability in agricultural contexts and reduces the bioavailability of toxic metals in environmental settings. Research indicates that DTPMP can effectively bind heavy metals, thereby mitigating their toxicity .

Antimicrobial Activity

Studies have suggested that DTPMP possesses antimicrobial properties. It has shown effectiveness against various pathogens, although the specific mechanisms remain to be fully elucidated. The compound's ability to disrupt microbial cell membranes and inhibit growth has been noted in several studies, indicating potential applications in biocontrol and antimicrobial formulations .

Cytotoxicity and Biocompatibility

DTPMP’s cytotoxic effects have been evaluated in various cell lines. Research indicates that at certain concentrations, it can promote cell adhesion and proliferation, particularly in osteoblastic cells. This property suggests potential applications in bone tissue engineering and regenerative medicine . However, further studies are needed to establish safe dosage levels and long-term effects on human cells.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of DTPMP, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing its broad-spectrum activity.

- Bioremediation Applications : DTPMP has been utilized in bioremediation studies aimed at reducing heavy metal contamination in soil and water. Its chelation properties were shown to enhance the bioavailability of nutrients while immobilizing toxic metals, thus promoting a healthier ecosystem .

Comparative Analysis

The following table summarizes the unique features of DTPMP compared to other phosphonates:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₃H₁₂N₃O₉P₃ | Strong chelating ability; antimicrobial properties |

| Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate | C₃H₁₈N₃O₉P₃ | Similar chelation but with different solubility characteristics |

| Aminotris(methylene phosphonic acid) | C₃H₉N₃O₉P₃ | Used primarily as a scale inhibitor; less focus on biological activity |

Q & A

Q. What are the recommended synthetic routes for preparing dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate, and how can purity be ensured?

The compound is typically synthesized via phosphonation reactions using precursors like nitrilotriacetic acid and phosphorous acid under controlled pH and temperature. For high-purity yields, column chromatography (e.g., silica gel or ion-exchange resins) is used to separate byproducts such as unreacted phosphonic acid derivatives . Structural verification via P NMR and elemental analysis is critical to confirm purity (>97%) and stoichiometry .

Q. Which analytical methods are suitable for quantifying this compound in aqueous solutions?

Reverse-phase HPLC with a phosphate buffer (0.025 M)/tetrahydrofuran (75:25 v/v) mobile phase is effective. Calibration curves using standard solutions (200 mg/mL in THF) ensure accuracy. For trace metal analysis, ICP-MS paired with chelation chromatography can detect residual transition metals (e.g., Co, Mn) at ppb levels .

Q. How can this compound be applied in adsorption studies for heavy metal removal?

Methodologically, the phosphonate group’s affinity for divalent metals (e.g., Zn²⁺, Cu²⁺) enables its use in hybrid adsorbents. For example, composite materials with hydroxyapatite or pectin are prepared via co-precipitation, achieving capacities up to 300 mg/g for Zn²⁺. Isotherm models (Langmuir, Freundlich) and kinetic studies (pseudo-second-order) are recommended to analyze adsorption mechanisms .

Advanced Research Questions

Q. How can contradictions in reported adsorption capacities across studies be resolved?

Variability often arises from differences in pH, ionic strength, or competing ions. Controlled experiments under standardized conditions (e.g., pH 5–7, 25°C) with parallel characterization (FTIR, XPS) of adsorbent surfaces are essential. Comparative studies using reference materials (e.g., NTP-modified phosphate) help validate performance .

Q. What mechanistic insights exist for the degradation of this compound in advanced oxidation processes?

In Co(Ⅱ)/peroxymonosulfate (PMS) systems, degradation occurs via sulfate radical () and hydroxyl radical () pathways. Electron paramagnetic resonance (EPR) with DMPO spin trapping confirms radical involvement. Degradation products like orthophosphate and imino(dimethylene)phosphonic acid are identified using LC-MS/MS, with >78% mineralization achievable within 60 minutes .

Q. What challenges arise in structural characterization of metal-phosphonate complexes, and how are they addressed?

Crystallographic disorder in metal-phosphonate frameworks (e.g., vanadium phosphonates) complicates X-ray diffraction analysis. Synchrotron-based XRD paired with Rietveld refinement resolves structural ambiguities. Solid-state P NMR further clarifies coordination environments, distinguishing monodentate vs. bridging phosphonate groups .

Tables for Key Data

Table 1: Adsorption Performance Comparison for Zn²⁺ Removal

| Adsorbent Material | Maximum Capacity (mg/g) | Reference |

|---|---|---|

| HAP/Pectin Hybrid | 220 | |

| NTP-Modified Natural Phosphate | 300.7 | |

| Vanadium Phosphonate Nanocages | 275 (Cu²⁺) |

Table 2: Degradation Intermediates of NTMP in Co(Ⅱ)/PMS System

| Intermediate | Detection Method | Yield (%) |

|---|---|---|

| Orthophosphate () | Ion Chromatography | 78.3 |

| Imino(dimethylene)phosphonic Acid | LC-MS/MS | 15.2 |

| N-Formylimino(dimethylene)phosphonate | FTIR/EPR | 6.5 |

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.